molecular formula C26H52ClNO4 B10853976 Nonadecanoyl-L-carnitine-d3 (chloride)

Nonadecanoyl-L-carnitine-d3 (chloride)

Cat. No.: B10853976
M. Wt: 481.2 g/mol
InChI Key: PHBZCLBAIHWNID-CVTUNGPQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonadecanoyl-L-carnitine-d3 (chloride) involves the esterification of Nonadecanoic acid with L-carnitine, followed by the introduction of deuterium atoms. The reaction typically requires the use of a deuterated reagent to replace hydrogen atoms with deuterium. The esterification process is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of Nonadecanoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Nonadecanoyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of Nonadecanoyl-L-carnitine-d3 (chloride) .

Scientific Research Applications

Nonadecanoyl-L-carnitine-d3 (chloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nonadecanoyl-L-carnitine-d3 (chloride) involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide a distinct mass difference, allowing for accurate quantification in mass spectrometry. This compound does not have a direct biological effect but serves as a tracer to study the pharmacokinetics and metabolism of Nonadecanoyl-L-carnitine .

Comparison with Similar Compounds

Similar Compounds

  • Heptadecanoyl-L-carnitine-d3 (chloride)
  • Octadecanoyl-L-carnitine-d3 (chloride)
  • Eicosanoyl-L-carnitine-d3 (chloride)

Uniqueness

Nonadecanoyl-L-carnitine-d3 (chloride) is unique due to its specific chain length and deuterium labeling. This combination allows for precise quantification and differentiation from other acylcarnitines in analytical studies. The deuterium labeling also enhances the stability and accuracy of the compound in mass spectrometry .

Properties

Molecular Formula

C26H52ClNO4

Molecular Weight

481.2 g/mol

IUPAC Name

[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C26H51NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-24(22-25(28)29)23-27(2,3)4;/h24H,5-23H2,1-4H3;1H/t24-;/m1./s1/i2D3;

InChI Key

PHBZCLBAIHWNID-CVTUNGPQSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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